Enantioselective Biocatalytic Resolution: Access to All Four Stereoisomers with High Enantiopurity
2-Nitrocyclohexanol can be resolved into its four constituent stereoisomers—(1R,2R), (1S,2S), (1R,2S), and (1S,2R)—using hydrolase-catalyzed kinetic resolution, a capability not demonstrated for the ketone analog 2-nitrocyclohexanone due to the absence of a hydroxyl group for esterification [1]. In a direct screening of hydrolases, trans-2-nitrocyclohexanol was resolved via transesterification with vinyl acetate using Candida antarctica lipase B (CAL-B), yielding (1R,2R)-2-nitrocyclohexanol with >98% enantiomeric excess (ee) and an enantiomeric ratio (E) of >200 [1]. For cis-2-nitrocyclohexanol, hydrolysis of the corresponding acetate with CAL-B afforded (1R,2S)-2-nitrocyclohexanol in >99% ee with E >200 [1]. In contrast, the acyclic β-nitro alcohol 2-nitro-1-phenylethanol exhibited significantly lower enantioselectivity under identical conditions, achieving only 85-92% ee with E values between 20-50, underscoring the substrate-specific advantage conferred by the cyclohexane scaffold [1].
| Evidence Dimension | Enantiomeric excess in hydrolase-catalyzed kinetic resolution |
|---|---|
| Target Compound Data | trans-2-nitrocyclohexanol: >98% ee (1R,2R), E >200; cis-2-nitrocyclohexanol: >99% ee (1R,2S), E >200 |
| Comparator Or Baseline | 2-Nitro-1-phenylethanol (acyclic β-nitro alcohol): 85-92% ee, E = 20-50 |
| Quantified Difference | Δee = 6-14% absolute; E value >4-fold higher for 2-nitrocyclohexanol |
| Conditions | Candida antarctica lipase B (CAL-B), vinyl acetate, organic solvent, ambient temperature |
Why This Matters
The ability to obtain all four stereoisomers with >98% ee enables procurement of a single compound that can be resolved into multiple chirally pure building blocks, reducing inventory complexity and supporting diverse stereochemical SAR exploration in drug discovery.
- [1] Elcoate, C. J.; Maguire, A. R.; Ford, A. Efficient kinetic bioresolution of 2-nitrocyclohexanol. Tetrahedron: Asymmetry 2010, 21 (8), 1011-1016. View Source
